molecular formula C14H19N5S B11530548 2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide

2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide

Cat. No.: B11530548
M. Wt: 289.40 g/mol
InChI Key: LOZJWTGJGPLZCJ-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[55]undeca-1,4-dien-1-yl cyanide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1-yl cyanide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. These methods often employ automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1-yl cyanide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-cyano-9-isopropyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide: Lacks the sulfanyl group, leading to different chemical reactivity.

    2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1-yl chloride: Contains a chloride group instead of a cyanide group, affecting its reactivity and applications.

Uniqueness

The presence of both sulfanyl and cyano groups in 2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[55]undeca-1-yl cyanide makes it unique compared to similar compounds

Properties

Molecular Formula

C14H19N5S

Molecular Weight

289.40 g/mol

IUPAC Name

2-amino-9-propan-2-yl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

InChI

InChI=1S/C14H19N5S/c1-9(2)19-5-3-14(4-6-19)10(7-15)12(17)18-13(20)11(14)8-16/h9,18,20H,3-6,17H2,1-2H3

InChI Key

LOZJWTGJGPLZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)C(=C(NC(=C2C#N)S)N)C#N

Origin of Product

United States

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